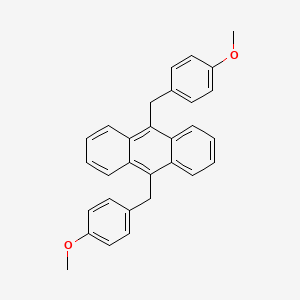
9,10-Bis(4-methoxybenzyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Bis(4-methoxybenzyl)anthracene is an organic compound with the molecular formula C28H22O2. It is a derivative of anthracene, substituted with two 4-methoxybenzyl groups at the 9 and 10 positions. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(4-methoxybenzyl)anthracene typically involves the reaction of anthracene with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of partially or fully hydrogenated anthracene derivatives
Substitution: The methoxy groups in this compound can be substituted with other functional groups using reagents like boron tribromide or aluminum chloride
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, mild temperatures.
Substitution: Boron tribromide, aluminum chloride, anhydrous conditions
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Hydrogenated anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used
Scientific Research Applications
9,10-Bis(4-methoxybenzyl)anthracene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials
Biology: Investigated for its potential interactions with biological macromolecules, though specific biological applications are less documented
Medicine: Potential use in photodynamic therapy due to its light-absorbing properties
Industry: Primarily used in the development of organic electronic devices such as OLEDs, organic photovoltaics, and other optoelectronic applications
Mechanism of Action
The mechanism of action of 9,10-Bis(4-methoxybenzyl)anthracene in its applications, particularly in optoelectronics, involves its ability to absorb and emit light. The compound’s conjugated structure allows for efficient charge transport and light emission, making it suitable for use in OLEDs. The molecular targets and pathways involved include the interaction of the compound with electron and hole transport layers in electronic devices .
Comparison with Similar Compounds
- 9,10-Bis(4-methoxyphenyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Anthracenediboronic acid bis(pinacol) ester
Comparison:
- 9,10-Bis(4-methoxybenzyl)anthracene vs9,10-Bis(4-methoxyphenyl)anthracene : Both compounds have methoxy groups, but the former has benzyl groups, which may affect its electronic properties and solubility .
- This compound vs9,10-Bis(phenylethynyl)anthracene : The phenylethynyl groups in the latter compound provide different electronic properties, potentially making it more suitable for certain optoelectronic applications .
- This compound vs9,10-Anthracenediboronic acid bis(pinacol) ester : The boronic acid ester groups in the latter compound make it useful for cross-coupling reactions in organic synthesis .
Properties
CAS No. |
10273-78-6 |
|---|---|
Molecular Formula |
C30H26O2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
9,10-bis[(4-methoxyphenyl)methyl]anthracene |
InChI |
InChI=1S/C30H26O2/c1-31-23-15-11-21(12-16-23)19-29-25-7-3-5-9-27(25)30(28-10-6-4-8-26(28)29)20-22-13-17-24(32-2)18-14-22/h3-18H,19-20H2,1-2H3 |
InChI Key |
XLYGJGVQIODXDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C3C=CC=CC3=C(C4=CC=CC=C42)CC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Bis(2-hexyldecyl)-3,6-bis(4-methylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B14082515.png)
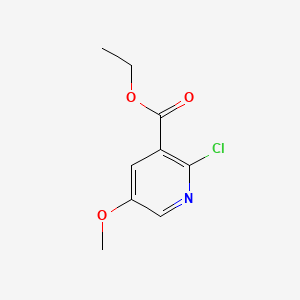
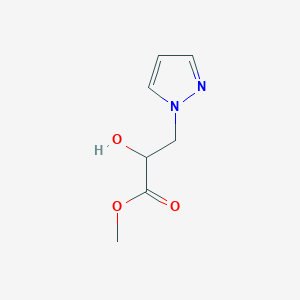
![1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B14082528.png)
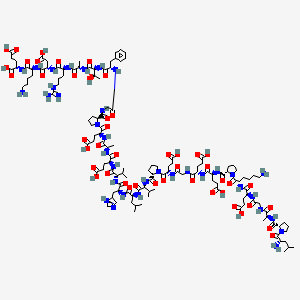
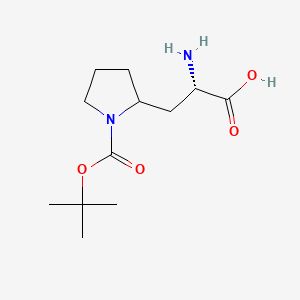
![tert-butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane](/img/structure/B14082537.png)
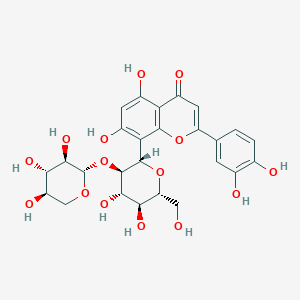
![3-O-tert-butyl 2-O-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B14082554.png)

![3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082573.png)

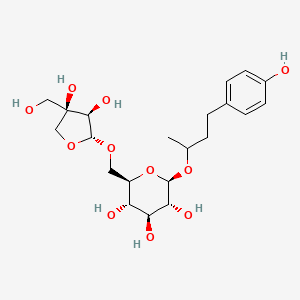
![Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate](/img/structure/B14082596.png)
